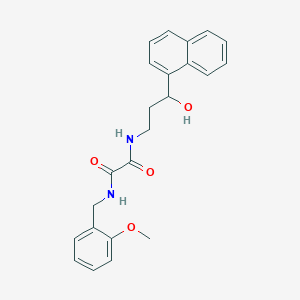
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 325.37 g/mol
This compound features a naphthalene moiety, which is known for its hydrophobic properties, potentially enhancing its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and functional group modifications. Detailed protocols for synthesis often involve starting materials such as naphthalene derivatives and methoxybenzylamine.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A2780 (human ovarian carcinoma), MCF-7 (human breast cancer)
- Mechanism of Action : The compound may act as a tubulin inhibitor, disrupting microtubule dynamics, which is critical for cell division.
In a study evaluating similar oxazine derivatives, compounds showed IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating moderate to high potency in inhibiting cancer cell proliferation .
The primary mechanism by which this compound exerts its biological effects appears to involve:
- Tubulin Inhibition : By binding to the colchicine site on tubulin, the compound can prevent polymerization, leading to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : Flow cytometric analysis has shown that treated cells exhibit characteristics of apoptosis, such as DNA fragmentation and changes in mitochondrial membrane potential.
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Oxazine Derivative | A2780 | 4.47 - 52.8 | Tubulin Inhibition | |
| Related Chromone Derivatives | MCF-7 | Variable | Cytotoxicity via Apoptosis |
In one notable study, the synthesized oxazine derivatives demonstrated significant antiproliferative activity against resistant cancer cell lines, suggesting that structural modifications can enhance efficacy against drug-resistant tumors .
Propiedades
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-29-21-12-5-3-8-17(21)15-25-23(28)22(27)24-14-13-20(26)19-11-6-9-16-7-2-4-10-18(16)19/h2-12,20,26H,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSBEVKSVWBRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














